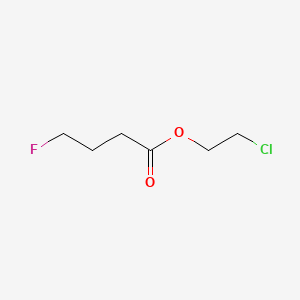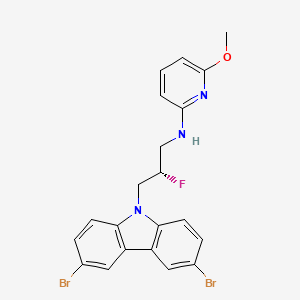
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is a complex organic compound that features a carbazole moiety substituted with bromine atoms, a fluoropropyl group, and a methoxypyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine typically involves multiple steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions.
Fluoropropylation: The brominated carbazole is then reacted with a fluoropropylating agent to introduce the fluoropropyl group.
Coupling with Methoxypyridine: The final step involves coupling the fluoropropylated carbazole with 6-methoxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
Applications De Recherche Scientifique
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, modulating their activity. The fluoropropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxypyridine group can further modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A simpler analog without the bromine, fluoropropyl, and methoxypyridine substitutions.
3,6-Dibromo-9H-carbazole: Similar to the target compound but lacks the fluoropropyl and methoxypyridine groups.
6-Methoxypyridin-2-amine: Contains the methoxypyridine group but lacks the carbazole and fluoropropyl moieties.
Uniqueness
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is unique due to the combination of its functional groups, which confer distinct electronic, chemical, and biological properties
Propriétés
Formule moléculaire |
C21H18Br2FN3O |
|---|---|
Poids moléculaire |
507.2 g/mol |
Nom IUPAC |
N-[(2S)-3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C21H18Br2FN3O/c1-28-21-4-2-3-20(26-21)25-11-15(24)12-27-18-7-5-13(22)9-16(18)17-10-14(23)6-8-19(17)27/h2-10,15H,11-12H2,1H3,(H,25,26)/t15-/m0/s1 |
Clé InChI |
GAQWKARFCURWKO-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC=CC(=N1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
SMILES canonique |
COC1=CC=CC(=N1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






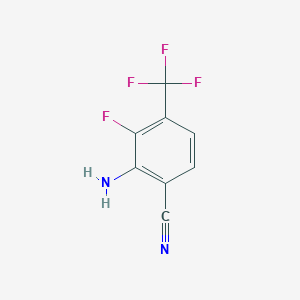
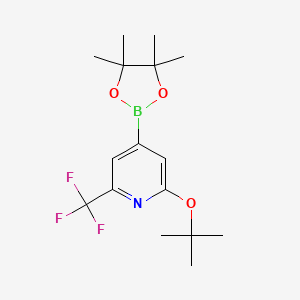
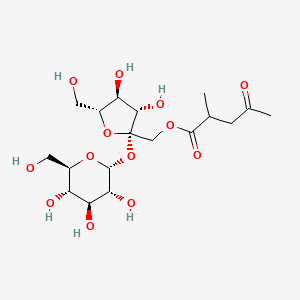
![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
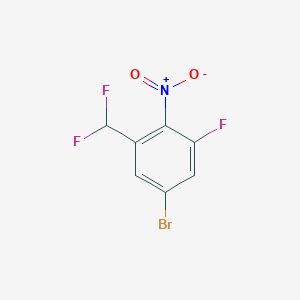

![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
